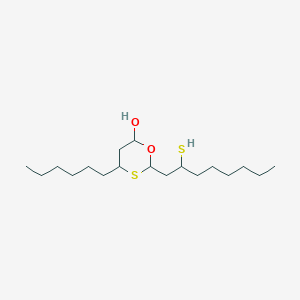![molecular formula C15H9ClF4O2 B14577903 (3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone CAS No. 61547-44-2](/img/structure/B14577903.png)
(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone is an organic compound that features a unique combination of a chlorophenyl group and a tetrafluoroethoxyphenyl group linked by a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-(1,2,2,2-tetrafluoroethoxy)benzene through the reaction of 4-hydroxybenzene with 1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone bridge, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
- (3-Chlorophenyl)[4-(1,1,1-trifluoroethoxy)phenyl]methanone
- (3-Chlorophenyl)[4-(1,2-difluoroethoxy)phenyl]methanone
- (3-Chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Comparison:
- Structural Differences: The primary difference lies in the degree of fluorination in the ethoxy group, which can significantly impact the compound’s physical and chemical properties.
- Unique Properties: (3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone is unique due to its specific tetrafluoroethoxy group, which imparts high thermal stability and resistance to chemical degradation compared to its less fluorinated analogs.
Properties
CAS No. |
61547-44-2 |
|---|---|
Molecular Formula |
C15H9ClF4O2 |
Molecular Weight |
332.67 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone |
InChI |
InChI=1S/C15H9ClF4O2/c16-11-3-1-2-10(8-11)13(21)9-4-6-12(7-5-9)22-14(17)15(18,19)20/h1-8,14H |
InChI Key |
WKXXEICFPBPEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OC(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 6-hydroxy-5-[(4-hydroxyphenyl)azo]-](/img/structure/B14577821.png)
![N-(4-Bromophenyl)-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B14577829.png)


![6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14577843.png)
![1-[(Chloromethyl)sulfanyl]pyrrolidine](/img/structure/B14577848.png)



![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)


![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)

